molecular formula C8H11Cl2F3N2 B13036596 (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13036596
M. Wt: 263.08 g/mol
InChI Key: ZJXQCXDLDULJHB-ILKKLZGPSA-N
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Description

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a trifluorophenyl group attached to an ethane-1,2-diamine backbone, and it is commonly used in its dihydrochloride salt form. The trifluorophenyl group imparts unique chemical properties to the compound, making it a valuable tool in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and ®-1-phenylethylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,3,4-trifluorobenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction forms the desired (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain amine derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Amine derivatives.

    Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific structural features, including the trifluorophenyl group and the chiral center at the ethane-1,2-diamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

(1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;;/h1-2,6H,3,12-13H2;2*1H/t6-;;/m0../s1

InChI Key

ZJXQCXDLDULJHB-ILKKLZGPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@H](CN)N)F)F)F.Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1C(CN)N)F)F)F.Cl.Cl

Origin of Product

United States

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